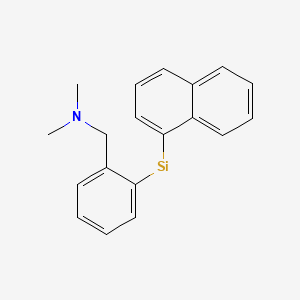![molecular formula C9H19O4P B14378002 Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate CAS No. 88708-60-5](/img/structure/B14378002.png)
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is part of a broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various industrial and scientific applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate typically involves the reaction of a cyclohexylmethyl alcohol derivative with dimethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Used as a flame retardant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar reactivity but different applications.
Diethyl [(1-hydroxycyclohexyl)methyl]phosphonate: A similar compound with ethyl groups instead of methyl groups.
Trimethyl phosphite: A related compound used in similar synthetic applications.
Uniqueness
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is unique due to its specific structure, which combines a cyclohexylmethyl group with a phosphonate moiety. This structure imparts unique reactivity and stability, making it suitable for specialized applications in chemistry, biology, and industry.
Properties
CAS No. |
88708-60-5 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-(dimethoxyphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19O4P/c1-12-14(11,13-2)8-9(10)6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
InChI Key |
NWZPKSYFJVBVPS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1(CCCCC1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
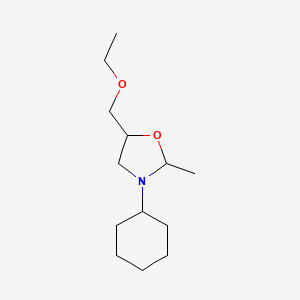
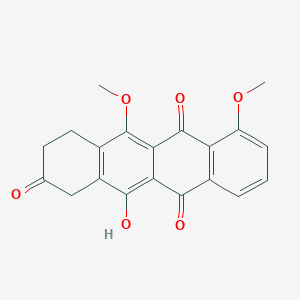
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
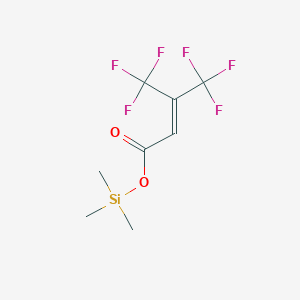
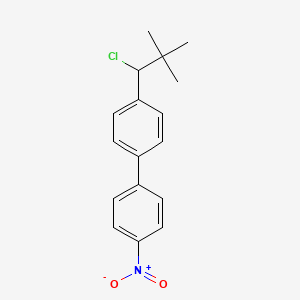
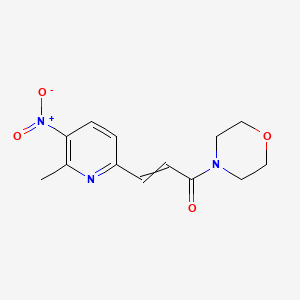
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
